molecular formula C6H4Cl6Si2 B1505460 1,4-Bis(trichlorosilyl)benzene CAS No. 830-46-6

1,4-Bis(trichlorosilyl)benzene

Cat. No.: B1505460
CAS No.: 830-46-6
M. Wt: 345 g/mol
InChI Key: OPFQVUPHZIFJLS-UHFFFAOYSA-N
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Description

1,4-Bis(trichlorosilyl)benzene (C₆H₄[SiCl₃]₂) is an organosilicon compound featuring two trichlorosilyl (-SiCl₃) groups attached to a benzene ring in the para position. This compound is notable for its high reactivity due to the electron-withdrawing nature of the trichlorosilyl groups, which facilitates its use in synthesizing hybrid metallosilicate materials via non-hydrolytic sol-gel methods . It is typically prepared from 1,4-bis(triethoxysilyl)benzene through chlorination reactions, as described in patent literature . Applications span catalysis, polymer science, and advanced material synthesis, leveraging its ability to form robust silicon-oxygen networks.

Properties

CAS No.

830-46-6

Molecular Formula

C6H4Cl6Si2

Molecular Weight

345 g/mol

IUPAC Name

trichloro-(4-trichlorosilylphenyl)silane

InChI

InChI=1S/C6H4Cl6Si2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H

InChI Key

OPFQVUPHZIFJLS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1,4-Bis(trichlorosilyl)benzene with structurally or functionally related compounds, focusing on substituents, synthesis, reactivity, and applications.

Substituent Groups and Structural Analogues
Compound Name Substituents Key Properties/Applications Reference
This compound -SiCl₃ (para) High reactivity in sol-gel synthesis; precursor for hybrid metallosilicates.
1,4-Bis(methoxydimethylsilyl)benzene -Si(CH₃)₂(OCH₃) (para) Lower reactivity due to methoxy groups; used in organic silicon monomer synthesis.
1,4-Bis(diethylgallyl)benzene -Ga(C₂H₅)₂ (para/meta) Air-sensitive; forms unique coordination complexes with Ga centers.
1,4-Bis(trichloromethyl)benzene -CCl₃ (para) High thermal stability (mp 106–110°C); hazardous, used in chemical intermediates.
1,4-Bis[4-(dimethylsilyl)phenyl]benzene -Si(CH₃)₂-C₆H₄ (para) Extended conjugation; potential for optoelectronic materials.

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: Trichlorosilyl (-SiCl₃) and trichloromethyl (-CCl₃) groups enhance electrophilicity, favoring crosslinking in polymers or ceramics. In contrast, methoxy-silyl groups (-Si(CH₃)₂(OCH₃)) reduce reactivity, making them suitable for controlled hydrolysis in monomer synthesis .

Key Observations :

  • Chlorinated Precursors : Trichlorosilyl and trichloromethyl derivatives often originate from chlorination or substitution reactions, necessitating stringent safety protocols due to corrosive byproducts (e.g., HCl) .
  • Gallium-Based Synthesis : The use of triethylgallium highlights the challenges in handling pyrophoric reagents, contrasting with silicon-based syntheses .
Physical and Chemical Properties
Property This compound 1,4-Bis(trichloromethyl)benzene 1,4-Bis(methoxydimethylsilyl)benzene
Melting Point (°C) Not reported 106–110 Not reported
Solubility Reacts with polar solvents Insoluble in water Soluble in organic solvents
Reactivity Hydrolyzes rapidly Stable under anhydrous conditions Slow hydrolysis
Hazard Profile Corrosive, releases HCl Toxic, causes severe burns Low toxicity

Key Observations :

  • Hydrolytic Stability : Trichlorosilyl derivatives hydrolyze rapidly, making them unsuitable for aqueous applications, whereas methoxy-silyl analogues exhibit controlled reactivity .
  • Safety Considerations : Trichloromethyl and trichlorosilyl compounds require rigorous safety measures (e.g., PPE, ventilation) due to their corrosive and toxic nature, unlike less hazardous methoxy derivatives .

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